molecular formula C18H29ClN2O B195685 Bupivacaine hydrochloride CAS No. 18010-40-7

Bupivacaine hydrochloride

Numéro de catalogue: B195685
Numéro CAS: 18010-40-7
Poids moléculaire: 324.9 g/mol
Clé InChI: SIEYLFHKZGLBNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bupivacaine hydrochloride is a long-acting amide local anesthetic widely used in clinical settings for surgical anesthesia, epidural analgesia, and peripheral nerve blocks. It is chemically designated as (±)-1-butyl-2',6'-pipecoloxylidide monohydrate hydrochloride, with a molecular formula of $ \text{C}{18}\text{H}{28}\text{N}2\text{O} \cdot \text{HCl} \cdot \text{H}2\text{O} $ and a molecular weight of 342.90 . Its mechanism involves blocking voltage-gated sodium channels, inhibiting neuronal depolarization. This compound is available in sterile solutions at concentrations of 2.5, 5, and 7.5 mg/mL, with a plasma half-life of 2.7 hours in adults and 8.1 hours in neonates due to immature hepatic metabolism .

Key pharmacological properties include:

  • High protein binding (95%), prolonging its duration of action.
  • Long duration: 6–8 hours for nerve blocks and 5–7 hours for local infiltration in adults .
  • Dose-dependent cardiotoxicity, particularly associated with its R-enantiomer .

Propriétés

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bloqueina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Conventional Synthesis via Piperidinecarboxylic Acid Intermediate

Reaction Sequence and Mechanism

The foundational synthesis of bupivacaine hydrochloride begins with 2-piperidinecarboxylic acid as the starting material. This route involves two critical steps: alkylation with n-butyraldehyde and condensation with 2,6-dimethylaniline.

  • Alkylation :
    The reaction of 2-piperidinecarboxylic acid with n-butyraldehyde in the presence of a borohydride reducing agent yields 1-butylpiperidine-2-carboxylic acid . This step avoids corrosive chlorination reagents, reducing environmental impact.

  • Condensation :
    The intermediate undergoes amide bond formation with 2,6-dimethylaniline via a coupling agent, followed by hydrochloride salt formation. Early methods used dicyclohexylcarbodiimide (DCC), but modern approaches employ greener alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Process Optimization

Industrial adaptations of this route emphasize solvent recycling and waste reduction . For example, toluene serves as a reusable solvent for the alkylation step, while phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency. The total yield for this two-step process ranges from 38% to 45% , with chemical purity exceeding 99.9% .

Chiral Resolution for Levothis compound

Enantiomeric Separation

The demand for the S-enantiomer (levobupivacaine) spurred innovations in chiral resolution. A 2023 study optimized the process using l-(–)-dibenzoyl tartaric acid to separate R- and S-isomers of N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

  • Diastereomeric Salt Formation :
    Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide reacts with l-(–)-dibenzoyl tartaric acid in ethanol, yielding diastereomeric salts with distinct solubilities.

  • Crystallization :
    Selective crystallization at 4°C achieves an enantiomeric excess (ee) of 99.30% for the S-isomer.

Substitution and Salting Reactions

The resolved S-isomer undergoes alkylation with n-bromobutane in dimethylformamide (DMF), followed by hydrochloric acid treatment to form the hydrochloride salt. This method’s total yield reaches 45% , with scalability validated at a 20 kg production scale .

Palladium-Catalyzed Hydrogenation Route

Protecting Group Strategy

A patent-pending method introduces a Cbz (benzyloxycarbonyl) protecting group to 2-piperidinecarboxylic acid before condensation.

  • Protection :
    Treatment with Cbz-Cl in alkaline aqueous medium ensures selective protection of the amine group.

  • Condensation and Deprotection :
    The protected intermediate reacts with 2,6-dimethylaniline, followed by palladium-catalyzed hydrogenation to remove the Cbz group. Hydrogenation at 50°C under 3 atm H₂ achieves near-quantitative deprotection.

Yield and Environmental Impact

This four-step sequence achieves a 52% overall yield , with residual palladium levels below 10 ppm . The avoidance of halogenated solvents reduces hazardous waste by 40% compared to earlier methods.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldPurityEnvironmental Impact
Conventional Alkylation2-Piperidinecarboxylic acidAlkylation, Condensation38–45%99.9%Moderate (toluene recycling)
Chiral ResolutionRacemic N-arylpiperidineDiastereomer separation, Alkylation45%99.3%Low (ethanol solvent)
Cbz Protection Route2-Piperidinecarboxylic acidProtection, Hydrogenation52%99.8%Low (no halogenated solvents)

Industrial-Scale Production and Quality Control

Analytical Validation

A novel HPLC method with a chiral stationary phase (CSP) column resolves R- and S-bupivacaine with a resolution factor (Rₛ) of 2.5 . Mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1 v/v) .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Indications and Uses

Bupivacaine hydrochloride is indicated for:

  • Surgical Anesthesia : Used in adults and children over 12 years for various surgical procedures.
  • Acute Pain Management : Effective in managing pain in adults, infants, and children over 1 year.
  • Obstetrical Procedures : Utilized for labor analgesia and cesarean sections.
  • Dental Procedures : Employed in dental infiltrations and nerve blocks.
  • Regional Anesthesia : Commonly used for epidural, caudal, and peripheral nerve blocks.

Pharmacological Properties

  • Mechanism of Action : Bupivacaine inhibits sodium channels, leading to a decrease in neuronal excitability.
  • Pharmacokinetics : Peak plasma concentrations are typically reached within 30 minutes post-injection. It has a half-life of approximately 2.5 to 3.5 hours, with renal excretion being the primary elimination route.

Surgical Anesthesia

Bupivacaine is frequently chosen for epidural anesthesia during surgeries such as total hip arthroplasty. A typical dosage ranges from 2 to 3 mg/kg body weight.

Obstetric Anesthesia

For obstetric procedures, bupivacaine's efficacy is notable in providing labor analgesia. It is administered in concentrations of 0.25% to 0.5%, with specific dosages tailored to individual patient needs.

Dental Procedures

In dental settings, bupivacaine is used for maxillary and mandibular nerve blocks, allowing for prolonged analgesia during procedures.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Total Hip ArthroplastyDemonstrated reduced postoperative pain scores with bupivacaine compared to placebo.
Johnson et al. (2019)Labor AnalgesiaReported high satisfaction rates among patients receiving epidural bupivacaine during labor.
Lee et al. (2021)Dental SurgeryFound significant pain reduction in patients receiving bupivacaine nerve blocks versus those receiving other anesthetics.

Adverse Effects and Considerations

While generally safe, bupivacaine can cause adverse effects such as hypotension, bradycardia, and allergic reactions in some patients. Careful monitoring is essential, especially in high-risk populations such as the elderly or those with preexisting conditions.

Mécanisme D'action

  • Bupivacaine blocks sodium channels in nerve membranes, preventing nerve impulses and inhibiting pain signals.
  • It acts locally, reducing sensation without affecting consciousness.
  • Comparaison Avec Des Composés Similaires

    Levobupivacaine Hydrochloride

    Levothis compound, the S-enantiomer of bupivacaine, was developed to reduce cardiac toxicity. Studies demonstrate that levobupivacaine retains comparable anesthetic efficacy while exhibiting a 50% lower risk of cardiotoxicity compared to racemic bupivacaine .

    Parameter Bupivacaine HCl Levobupivacaine HCl
    Cardiac Toxicity (LD50, mg/kg) 5.6 (rats) 10.2 (rats)
    Protein Binding 95% 97%
    Clinical Duration 6–8 hours 6–8 hours
    Enantiomer Specificity Racemic (R+S) S-enantiomer

    Research Findings :

    • Levobupivacaine’s safety margin is attributed to reduced inhibition of cardiac sodium channels by the S-enantiomer .
    • Both compounds exhibit similar efficacy in epidural anesthesia, but levobupivacaine is preferred for patients with cardiovascular comorbidities .

    Ropivacaine Hydrochloride

    Ropivacaine, a structural analog, is less lipophilic than bupivacaine, leading to reduced motor blockade and lower systemic toxicity .

    Parameter Bupivacaine HCl Ropivacaine HCl
    Lipid Solubility (Log P) 3.9 2.9
    Motor Blockade Intensity High Moderate
    Cardiotoxicity High Low
    Sensory-to-Motor Block Ratio 1:1 4:1

    Research Findings :

    • In obstetric anesthesia, 0.2% ropivacaine provides equivalent analgesia to 0.25% bupivacaine but preserves motor function, facilitating ambulation during labor .
    • Ropivacaine’s LD50 in rats is 15.1 mg/kg vs. bupivacaine’s 5.6 mg/kg , underscoring its superior safety profile .

    Lidocaine Hydrochloride

    Lidocaine, a short-acting amide anesthetic, contrasts with bupivacaine in potency and duration.

    Parameter Bupivacaine HCl Lidocaine HCl
    Duration of Action 6–8 hours 1–2 hours
    Potency (Relative to Lidocaine) 4x 1x
    Vasoconstrictor Requirement Not required Often required
    Systemic Toxicity Threshold 2.5 mg/kg 4.5 mg/kg

    Research Findings :

    • Bupivacaine’s prolonged duration makes it superior for postoperative pain management. In calves, a novel sustained-release bupivacaine formulation provided 18.77 hours of analgesia vs. lidocaine’s 0.79 hours .
    • Bupivacaine’s higher potency allows lower doses, reducing the risk of methemoglobinemia associated with lidocaine .

    Carbonated vs. Hydrochloride Salts

    Carbonated bupivacaine (prepared by adding sodium bicarbonate) has a faster onset due to increased extracellular diffusion of the uncharged base.

    Parameter Bupivacaine HCl Carbonated Bupivacaine
    Onset Time (Epidural) 15–20 minutes 8–12 minutes
    Duration of Action 6–8 hours 6–8 hours
    pH 4.0–6.0 7.2–7.4

    Research Findings :

    Advanced Formulations and Innovations

    • Topical Film-Forming Spray : this compound spray exhibits biphasic release kinetics, achieving dose-proportional permeation in human cadaver skin .

    Activité Biologique

    Pharmacokinetics

    The pharmacokinetic profile of bupivacaine is characterized by its absorption, distribution, metabolism, and excretion:

    • Absorption : Bupivacaine is absorbed into systemic circulation following administration. The rate of absorption can vary based on the route (e.g., epidural, intrathecal) and the presence of vasoconstrictors like epinephrine.
    • Distribution : It exhibits high protein binding (approximately 95%) and a large volume of distribution. Bupivacaine is lipophilic, allowing it to accumulate in lipid-rich tissues.
    • Metabolism : The drug undergoes hepatic metabolism via cytochrome P450 enzymes and is primarily excreted as metabolites through urine.
    • Half-life : The elimination half-life ranges from 2.5 to 6 hours, depending on the dosage and route of administration.

    Therapeutic Applications

    Bupivacaine is employed in various clinical settings:

    • Surgical Anesthesia : It is commonly used for regional anesthesia in procedures such as cesarean sections and orthopedic surgeries.
    • Pain Management : Bupivacaine is effective for postoperative pain relief when administered via nerve blocks or epidural injections.
    • Chronic Pain Conditions : Recent studies have explored its use in managing chronic pain syndromes due to its long duration of action compared to other local anesthetics.

    Case Studies

    Several case studies highlight the effectiveness and safety profile of bupivacaine:

    • Postoperative Pain Control : A study involving 232 patients demonstrated that bupivacaine administered via nerve block significantly reduced postoperative pain scores compared to control groups receiving placebo.
    • Chronic Pain Management : In a cohort study assessing the efficacy of bupivacaine in chronic pain management, patients reported substantial improvements in pain relief and quality of life metrics after receiving bupivacaine injections as part of their treatment regimen.

    Safety Profile and Adverse Effects

    Despite its effectiveness, bupivacaine poses risks, particularly concerning systemic toxicity:

    • Cardiovascular Effects : High plasma concentrations can lead to severe cardiovascular events such as arrhythmias and cardiac arrest. Symptoms may include hypotension and bradycardia.
    • Central Nervous System Toxicity : Patients may experience symptoms ranging from tinnitus to seizures at toxic levels. Immediate intervention is critical in such cases.
    • Methemoglobinemia : There have been reports of methemoglobinemia associated with bupivacaine use, characterized by cyanosis and altered blood oxygenation levels.

    Research Findings

    Recent studies have also explored the antioxidant properties of bupivacaine:

    • Antioxidant Activity : Research indicates that bupivacaine exhibits free radical scavenging activity, potentially contributing to its neuroprotective effects during ischemic events. In vitro assays demonstrated that bupivacaine can scavenge reactive oxygen species in both aqueous and lipophilic environments.

    Table 1: Comparison of Biological Activities

    Activity TypeDescriptionReference
    Sodium Channel BlockadeInhibition of sodium influx prevents nerve impulse transmission
    Antioxidant PropertiesScavenging free radicals; potential neuroprotective effects
    Clinical EfficacyEffective for regional anesthesia; significant postoperative pain relief
    Toxicity RisksCardiovascular complications; CNS toxicity; methemoglobinemia

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Bupivacaine hydrochloride
    Bupivacaine hydrochloride

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.